

Unveiling Fmoc-D-cis-hyp-OH: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-D-cis-hyp-OH**

Cat. No.: **B557719**

[Get Quote](#)

For Immediate Release

A comprehensive technical guide on the chemical properties, structure, and application of N- α -Fmoc-D-cis-4-hydroxyproline (**Fmoc-D-cis-hyp-OH**) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of this unique amino acid derivative, crucial for the synthesis of structurally diverse peptides.

Fmoc-D-cis-hyp-OH is a synthetic derivative of the non-proteinogenic amino acid D-cis-4-hydroxyproline. The incorporation of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS). The cis-configuration of the hydroxyl group on the proline ring offers a distinct stereochemistry compared to the more common trans-isomer, enabling the exploration of novel peptide conformations and biological activities.

Core Chemical Properties and Structure

Fmoc-D-cis-hyp-OH is characterized as a white solid, with its fundamental properties rooted in its molecular structure. The presence of the bulky, hydrophobic Fmoc group alongside the hydrophilic hydroxyproline core influences its solubility and reactivity.

Chemical Structure:

- IUPAC Name: (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid[1][2]
- Canonical SMILES: C1--INVALID-LINK--O[1]
- InChI Key: GOUUPUICWUFXPM-KZULUSFZSA-N[1][2]

The structure consists of a pyrrolidine ring characteristic of proline, with a hydroxyl group at the 4th position in a cis configuration relative to the carboxyl group at the 2nd position. The amine group is protected by the Fmoc moiety, which is stable under acidic conditions but readily removed by a base, forming the foundation of its application in Fmoc-based SPPS.[3][4]

Physicochemical and Technical Data

A summary of the key quantitative and qualitative data for **Fmoc-D-cis-hyp-OH** is presented below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	C ₂₀ H ₁₉ NO ₅	[1]
Molecular Weight	353.37 g/mol	[1]
CAS Number	214852-45-6	[1][2]
Appearance	White Solid	[1]
Melting Point	Data not available	A specific melting point for the cis-isomer is not consistently reported in the literature.
Solubility	Good: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) Poor: Water	Like most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents used in SPPS.[5]
Storage Temperature	2-8°C	[1]
Purity	≥95%	[2]

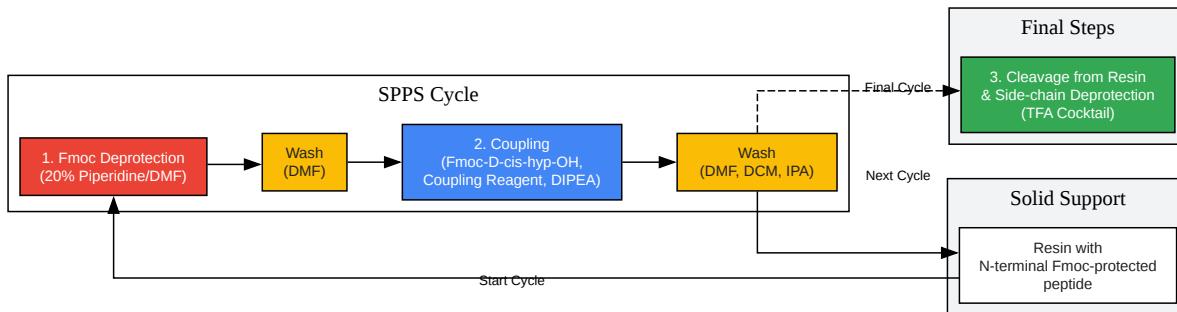
Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis

The primary application of **Fmoc-D-cis-hyp-OH** is its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).^[4] The following is a detailed methodology for the incorporation of **Fmoc-D-cis-hyp-OH** into a growing peptide chain on a solid support.

Materials:

- **Fmoc-D-cis-hyp-OH**
- Solid support resin (e.g., Rink Amide, Wang, or 2-chlorotriptyl resin)
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF
- Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

Methodology:


- Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in a reaction vessel to ensure optimal reaction conditions.^[6]
- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF.^[7] This is typically a two-step process: an

initial short treatment (1-3 minutes) followed by a longer treatment (15-20 minutes) to ensure complete deprotection. The resin is then thoroughly washed with DMF to remove all traces of piperidine.[6][8]

- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-D-cis-hyp-OH** (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (2.9-5 equivalents) in DMF.[9]
 - Add a hindered base like DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.[9]
 - Immediately add the activated **Fmoc-D-cis-hyp-OH** solution to the deprotected resin.[9]
 - The coupling reaction is allowed to proceed for 1-4 hours at room temperature with agitation.[9] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[6]
- Washing: After the coupling is complete, the resin is washed extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.[8]
- Chain Elongation: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to prevent side reactions.[7][9] The reaction proceeds for 2-4 hours at room temperature.[9]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Visualizing the Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis, highlighting the key stages where **Fmoc-D-cis-hyp-OH** is incorporated.

[Click to download full resolution via product page](#)

General workflow of an Fmoc-SPPS cycle.

This in-depth guide provides the essential technical information for the effective utilization of **Fmoc-D-cis-hyp-OH** in peptide synthesis. Its unique stereochemistry presents an opportunity to design and create novel peptides with potentially enhanced or altered biological properties, making it a valuable tool for researchers in the fields of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. bocsci.com [bocsci.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling Fmoc-D-cis-hyp-OH: A Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557719#fmoc-d-cis-hyp-oh-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com